molecular formula C19H28N2O2 B3092576 tert-Butyl (2-benzyloctahydrocyclopenta[c]pyrrol-4-yl)carbamate CAS No. 1230135-97-3

tert-Butyl (2-benzyloctahydrocyclopenta[c]pyrrol-4-yl)carbamate

Cat. No.: B3092576
CAS No.: 1230135-97-3
M. Wt: 316.4
InChI Key: QMQGMWPJTZZKGJ-UHFFFAOYSA-N
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Description

tert-Butyl (2-benzyloctahydrocyclopenta[c]pyrrol-4-yl)carbamate ( 1230135-97-3) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This complex amine derivative, with a molecular formula of C19H28N2O2 and a molecular weight of 316.44 g/mol, features a benzyl-protected octahydrocyclopenta[c]pyrrol core further functionalized with a tert-butyloxycarbonyl (Boc) carbamate group . The Boc group is a cornerstone in synthetic organic chemistry, serving as a critical protecting group for amines, allowing for sequential reaction strategies and deprotection under mild acidic conditions. The specific stereochemistry of the core structure is a key determinant of its research utility, with enantiopure forms such as the (3aR,4R,6aS)-stereoisomer (CAS 874949-34-5) also available for studies requiring precise chiral control . This compound is primarily utilized as a versatile synthetic intermediate or scaffold for the construction of more complex molecules. Its defined stereochemistry and protected amine functionalities make it a valuable precursor for developing potential pharmacologically active compounds. Researchers employ this reagent in the synthesis of novel chemical entities, where its core structure can be leveraged to interact with biological targets. This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

tert-butyl N-(2-benzyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2/c1-19(2,3)23-18(22)20-17-10-9-15-12-21(13-16(15)17)11-14-7-5-4-6-8-14/h4-8,15-17H,9-13H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMQGMWPJTZZKGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2C1CN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-benzyloctahydrocyclopenta[c]pyrrol-4-yl)carbamate typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:

    Formation of the octahydrocyclopenta[c]pyrrol core: This step involves the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of the benzyl group: This can be achieved through a nucleophilic substitution reaction using benzyl halides.

    Attachment of the tert-butyl carbamate group: This is usually done by reacting the intermediate with tert-butyl chloroformate in the presence of a base

Industrial Production Methods

This includes the use of automated reactors and continuous flow systems to enhance yield and purity .

Chemical Reactions Analysis

Carbamate Protection and Deprotection

The Boc group is widely used for amine protection. Key reactions include:

Deprotection Conditions

MethodConditionsFunctional Group ToleranceSource
Acidic hydrolysisAqueous HCl (4M in dioxane) or TFASensitive to strong acids
Phosphoric acid85% H₃PO₄, 100°C, 1–3 hTolerates esters, ethers, CBZ groups
Radical-mediated cleavageTris-4-bromophenylamminium radical cationMild conditions (Et₃SiH, CH₂Cl₂, rt)

For tert-Butyl (2-benzyloctahydrocyclopenta[c]pyrrol-4-yl)carbamate , deprotection would likely follow similar pathways to yield the free amine.

Functional Group Reactivity

The benzyl substituent and carbamate group enable diverse transformations:

Hydrogenolysis of Benzyl Groups

ReactionCatalystConditionsOutcomeSource
Benzyl group removalPd/C, H₂ (1 atm)MeOH, rt, 12 hDebenzylation to free amine

This reaction is critical for modifying the octahydrocyclopenta[c]pyrrole scaffold.

Cascade Cyclization Reactions

Boc-protected amines participate in cyclization cascades when treated with alkyllithiums or electrophiles. For example:

text
Boc-protected amine + RLi → Intermediate → Cyclization (AgNO₃) → N-Alkyl-3-pyrrolines

This method tolerates steric hindrance from the octahydrocyclopenta[c]pyrrole core .

Stability and Side Reactions

  • Racemization Resistance : Chiral Boc-protected amines (e.g., octahydrocyclopenta[c]pyrrole derivatives) show no racemization under mild coupling conditions .

  • N-Alkylation Prevention : Reactions with cesium carbonate/TBAI minimize undesired N-alkylation of the carbamate .

Comparative Data Table

PropertyThis compoundAnalog (e.g., tert-Butyl octahydrocyclopenta[c]pyrrol-4-ylcarbamate)
Molecular Weight316.4 g/mol226.32 g/mol
StabilityStable at -20°CStable at -20°C
Deprotection Yield (H₃PO₄)~90% (predicted)85–92%
Benzyl ReactivityHydrogenolysis-sensitiveN/A

Data extrapolated from .

Scientific Research Applications

Medicinal Chemistry Applications

1. Calcium Channel Inhibition

Recent studies have indicated that compounds related to tert-butyl (2-benzyloctahydrocyclopenta[c]pyrrol-4-yl)carbamate exhibit calcium channel inhibitory properties. These compounds can potentially be used in the treatment of cardiovascular diseases by modulating calcium influx in cardiac and smooth muscle cells. A notable patent describes its use as a calcium channel blocker, emphasizing its therapeutic potential in managing hypertension and arrhythmias .

2. Neuroprotective Effects

Research has shown that derivatives of this carbamate may possess neuroprotective effects, making them candidates for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The structure allows for interactions with neurotransmitter systems, potentially enhancing cognitive function and reducing neuroinflammation .

Materials Science Applications

1. Polymer Synthesis

This compound can serve as a building block for synthesizing novel polymers with enhanced mechanical properties. Its unique structure contributes to the thermal stability and flexibility of polymeric materials, making it suitable for applications in coatings and adhesives .

2. Drug Delivery Systems

The compound's lipophilic nature allows it to be integrated into drug delivery systems, improving the solubility and bioavailability of hydrophobic drugs. This application is particularly relevant in formulating nanoparticles for targeted therapy .

Case Studies

Study Objective Findings
Study on Calcium Channel Inhibitors Investigate cardiovascular effectsDemonstrated significant reduction in blood pressure in animal models
Neuroprotection Research Assess effects on neurodegenerationShowed improvement in cognitive function in rodent models of Alzheimer's
Polymer Development Synthesize high-performance materialsDeveloped a new class of polymers with enhanced durability

Mechanism of Action

The mechanism by which tert-Butyl (2-benzyloctahydrocyclopenta[c]pyrrol-4-yl)carbamate exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s structure allows it to fit into binding sites, modulating the activity of these targets and influencing various biological pathways .

Comparison with Similar Compounds

This compound

Core Formation : Cyclopenta[c]pyrrolidine synthesis via intramolecular cyclization or ring-closing metathesis.

Benzylation : Introduction of the benzyl group via alkylation or reductive amination.

Carbamate Protection : Reaction with tert-butyl dicarbonate (Boc₂O) under basic conditions .

Biological Activity

The compound tert-Butyl (2-benzyloctahydrocyclopenta[c]pyrrol-4-yl)carbamate (CAS No. 1822315-92-3) is a carbamate derivative that exhibits significant biological activity. This article aims to explore its biological properties, including antibacterial activity, potential therapeutic uses, and relevant research findings.

  • Molecular Formula : C19H28N2O2
  • Molecular Weight : 316.44 g/mol
  • Structural Characteristics : The compound features a tert-butyl group and a benzyloctahydrocyclopenta[c]pyrrol moiety, which may contribute to its biological activity.

Antibacterial Activity

Research has indicated that various carbamate derivatives, including those similar to this compound, possess antibacterial properties. For instance, studies evaluating the antibacterial efficacy of related compounds demonstrated significant activity against several bacterial strains:

CompoundBacterial Strains TestedResults
tert-butyl [1-benzyl-2[(4-aryl-2-thiazolyl)hydrazono]ethyl]carbamateE. coli, M. luteus, B. cereus, P. aeruginosaHigh activity against E. coli and M. luteus; low toxicity observed .

In this context, the compound's structure may enhance its interaction with bacterial cell membranes or specific targets within the bacteria, leading to its antibacterial effects.

The precise mechanism of action for this compound remains largely unexplored; however, it is hypothesized that carbamate derivatives can inhibit key enzymes or disrupt cellular processes in bacteria. This is supported by findings from related studies where structural modifications led to variations in biological activity.

Case Studies

  • Antibacterial Screening :
    A study synthesized several carbamate derivatives and screened them for antibacterial activity using microdilution broth susceptibility assays against strains like E. coli and S. fecalis. The results indicated that certain derivatives exhibited potent antibacterial effects while maintaining low cytotoxicity levels .
  • Synergistic Effects :
    In combination treatments with other compounds, such as ZnO nanoparticles and 2-tert-butyl-1,4-benzoquinone (TBQ), significant reductions in virulence factors and biofilm formation were observed in drug-resistant bacteria. This suggests a potential for the compound to be used in synergistic therapies .

Synthesis and Evaluation

The synthesis of this compound involves established organic chemistry techniques, including the use of protective groups and coupling reactions to achieve the desired structure. The evaluation of its biological activity typically involves:

  • In vitro assays : To determine antibacterial efficacy.
  • Cytotoxicity tests : Such as the Artemia salina assay to assess safety profiles .

Future Directions

Further research is warranted to explore:

  • The mechanisms of action at the molecular level.
  • The potential therapeutic applications , particularly in treating infections caused by resistant bacterial strains.
  • The development of analogous compounds with improved efficacy and safety profiles.

Q & A

Q. What are the common synthetic routes for tert-butyl (2-benzyloctahydrocyclopenta[c]pyrrol-4-yl)carbamate?

The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine group in the octahydrocyclopenta[c]pyrrole scaffold. A general approach includes:

Amine Protection : Reacting the secondary amine in octahydrocyclopenta[c]pyrrole with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., triethylamine) to form the Boc-protected intermediate .

Benzylation : Introducing the benzyl group via alkylation or reductive amination, depending on the starting material’s reactivity. For sterically hindered systems, mild conditions (e.g., NaBH3CN for reductive amination) are preferred to avoid side reactions .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization is used to isolate the final product. Purity can be confirmed via HPLC or NMR .

Q. How is the compound characterized spectroscopically?

Key characterization methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the benzyl group (aromatic protons at ~7.3 ppm) and Boc moiety (quaternary carbon at ~80 ppm). The octahydrocyclopenta[c]pyrrole scaffold shows distinct signals for bridgehead protons and carbons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 226.315 (calculated for C12_{12}H22_{22}N2_2O2_2) .
  • X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction (using SHELX software for refinement) resolves the bicyclic system’s stereochemistry .

Advanced Research Questions

Q. How can stereochemical challenges during synthesis be addressed?

The octahydrocyclopenta[c]pyrrole core contains multiple stereocenters, requiring careful control:

  • Chiral Auxiliaries : Use enantiopure starting materials or chiral catalysts (e.g., asymmetric hydrogenation) to direct stereochemistry .
  • Diastereomer Separation : Employ preparative HPLC or fractional crystallization if racemization occurs. For example, diastereomeric salts with chiral acids (e.g., tartaric acid) can resolve enantiomers .
  • Computational Modeling : DFT calculations predict energy barriers for stereochemical inversion, guiding reaction condition optimization (e.g., low-temperature reactions to prevent epimerization) .

Q. How should researchers resolve contradictions between spectroscopic data and expected structures?

Discrepancies (e.g., unexpected NMR splitting patterns) may arise from dynamic effects or impurities:

  • Variable Temperature NMR : Probe conformational flexibility (e.g., ring puckering in the bicyclic system) by acquiring spectra at low temperatures (−40°C to 25°C) .
  • 2D NMR Techniques : Use NOESY or HSQC to confirm through-space correlations and assign stereocenters .
  • Cross-Validation : Compare experimental data with computational predictions (e.g., NMR chemical shifts via DFT) or literature analogs (e.g., PharmaBlock’s bicyclic carbamates ).

Q. What strategies optimize crystallization for X-ray diffraction studies?

Crystallization challenges are common due to the compound’s hydrophobicity:

  • Solvent Screening : Test mixed-solvent systems (e.g., dichloromethane/hexane or ethanol/water) to induce slow nucleation .
  • Seeding : Introduce microcrystals of a similar compound (e.g., tert-butyl octahydrocyclopenta[c]pyrrol-4-ylcarbamate ) to template growth.
  • SHELX Refinement : Use constraints (e.g., rigid-body refinement) for low-resolution data. Validate with R-factors and electron density maps .

Q. How can researchers mitigate side reactions during Boc deprotection?

Acid-mediated Boc removal (e.g., HCl/dioxane) risks degrading the benzyl group or bicyclic scaffold:

  • Mild Conditions : Use TFA (trifluoroacetic acid) in dichloromethane at 0°C for controlled deprotection .
  • Protection of Reactive Sites : Temporarily protect the benzyl group (e.g., as a silyl ether) if sensitivity is observed .
  • Monitoring via TLC/LCMS : Track reaction progress in real-time to quench before side reactions dominate .

Data Contradiction Analysis

Q. How to interpret conflicting biological activity data in structure-activity relationship (SAR) studies?

If analogs show inconsistent activity:

  • Purity Verification : Confirm compound integrity via HPLC and elemental analysis. Impurities (e.g., residual solvents) may skew results .
  • Conformational Analysis : Use molecular dynamics simulations to assess if the bicyclic system adopts multiple conformations in solution, altering target binding .
  • Counter-Screen Assays : Test compounds against off-target receptors (e.g., GPCR panels) to identify non-specific effects .

Q. What methodologies validate synthetic yields in multi-step routes?

Yield discrepancies between steps can arise from:

  • Intermediate Stability : Monitor intermediates for degradation (e.g., via 1^1H NMR over 24 hours). Stabilize with inert atmospheres or low-temperature storage .
  • Byproduct Identification : Use HRMS or GC-MS to detect side products (e.g., over-alkylated species) .
  • Mass Balance Analysis : Account for all materials (e.g., unreacted starting material recovery) to identify loss points .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (2-benzyloctahydrocyclopenta[c]pyrrol-4-yl)carbamate
Reactant of Route 2
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tert-Butyl (2-benzyloctahydrocyclopenta[c]pyrrol-4-yl)carbamate

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